1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 34591-84-9
VCID: VC4098428
InChI: InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3
SMILES: CCN1C(=O)CCC2=C1C=CC=C2O
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

CAS No.: 34591-84-9

VCID: VC4098428

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one - 34591-84-9

Description

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic aromatic organic compound belonging to the quinoline family, specifically classified as a dihydroquinolone. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its structure features a quinoline backbone with an ethyl group at the nitrogen position and a hydroxyl group at the fifth position, which may contribute to its pharmacological properties.

Synthesis Methods

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods:

  • Intramolecular Friedel-Crafts Alkylation: This method involves the intramolecular Friedel-Crafts alkylation of specific precursors in the presence of Lewis acids like aluminum chloride. The reaction typically requires elevated temperatures (150°C to 220°C) and can yield high-purity products.

  • Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired quinolinone.

Chemical Reactions

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions:

  • Oxidation: The hydroxyl group at the fifth position can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The ketone group at the second position can be reduced to form a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The ethyl group at the first position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Biological Activities

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibits diverse biological activities, including:

  • Antimicrobial Activity: Derivatives of quinolinones, including this compound, have shown significant antimicrobial properties. They can inhibit the growth of various fungal strains, suggesting potential applications in antifungal treatments.

  • Neuroprotective Effects: Quinolinone derivatives have been studied for their potential neuroprotective effects, particularly in the context of Alzheimer's disease. They can inhibit acetylcholinesterase and monoamine oxidases, which are crucial targets in AD treatment .

  • Antioxidant Properties: Quinolinones have demonstrated antioxidant properties by scavenging free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

Potential Applications

Given its diverse biological activities, 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one has several potential applications in scientific research:

  • Medicinal Chemistry: It is used as a building block for the synthesis of more complex molecules with therapeutic potential.

  • Pharmaceutical Development: Research continues into optimizing its synthesis and enhancing its biological activity for therapeutic applications, particularly in the treatment of neurodegenerative diseases and infections .

Table 1: Antifungal Activity of Quinolinone Derivatives

CompoundFungal StrainIC50 (µM)
This compoundCandida albicansTBD
Compound AAspergillus niger50
Compound BTrichophyton rubrum30

Note: TBD = To Be Determined based on further studies.

Table 2: Inhibition of AChE and MAOs by Quinolinone Derivatives

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundTBDTBDTBD
Compound C0.280.910.34

Table 3: Free Radical Scavenging Activity

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compoundTBDTBD
Compound D8590
CAS No. 34591-84-9
Product Name 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one
Standard InChI InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3
Standard InChIKey RLMKVSQXWVJYEO-UHFFFAOYSA-N
SMILES CCN1C(=O)CCC2=C1C=CC=C2O
Canonical SMILES CCN1C(=O)CCC2=C1C=CC=C2O
PubChem Compound 13294670
Last Modified Apr 15 2024

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